Methoxymethyl phenyl sulfide

Organic Synthesis Sigmatropic Rearrangement Sulfur Chemistry

Methoxymethyl phenyl sulfide (CAS 13865-50-4), also known as α-methoxythioanisole or [(methoxymethyl)thio]benzene, is an organosulfur compound classified as an aryl thioether. It consists of a phenyl group attached to a sulfur atom, which is further substituted with a methoxymethyl (–CH₂OCH₃) moiety.

Molecular Formula C8H10OS
Molecular Weight 154.23 g/mol
CAS No. 13865-50-4
Cat. No. B085665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxymethyl phenyl sulfide
CAS13865-50-4
Molecular FormulaC8H10OS
Molecular Weight154.23 g/mol
Structural Identifiers
SMILESCOCSC1=CC=CC=C1
InChIInChI=1S/C8H10OS/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,7H2,1H3
InChIKeyQPXQVNXSQCRWEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxymethyl Phenyl Sulfide (CAS 13865-50-4): Procurement Baseline and Physicochemical Specifications


Methoxymethyl phenyl sulfide (CAS 13865-50-4), also known as α-methoxythioanisole or [(methoxymethyl)thio]benzene, is an organosulfur compound classified as an aryl thioether. It consists of a phenyl group attached to a sulfur atom, which is further substituted with a methoxymethyl (–CH₂OCH₃) moiety [1]. The compound is characterized by a molecular formula of C₈H₁₀OS, a molecular weight of 154.23 g/mol, and key physicochemical parameters including a density of 1.047 g/mL at 25 °C, a refractive index (n20/D) of 1.5632, and a boiling point of 113–114 °C at 18 mmHg . It is commercially available at purities of 96% and 97%, and is classified as a combustible liquid with a flash point of 95 °C . Its primary utility lies in its role as a synthetic precursor and nucleophilic sulfur source in organic synthesis .

Methoxymethyl Phenyl Sulfide (CAS 13865-50-4): Why In-Class Analogs Cannot Substitute in Oxidation-Triggered Transformations


The methoxymethyl (–CH₂OCH₃) substituent in methoxymethyl phenyl sulfide confers a unique reactivity profile that fundamentally distinguishes it from simple alkyl aryl sulfides. This group is not merely a bulky alkyl chain; it contains an α-oxygen atom that critically stabilizes adjacent sulfur centers during oxidation and enables specific sigmatropic rearrangements. For example, simple alkyl aryl sulfides such as methyl phenyl sulfide do not undergo the same thermal Meisenheimer rearrangement that is characteristic of this compound's sulfoxide derivative [1]. Therefore, substituting methoxymethyl phenyl sulfide with a generic alkyl or aryl sulfide in a synthetic sequence would fail to produce the desired sulfenate intermediate, thereby halting downstream transformations such as disproportionation to phenyl benzenethiolsulfinate [2]. Furthermore, the solvent-free permanganate oxidation pathway to the sulfone is specifically documented for this substrate, and may not proceed with the same efficiency or selectivity when using less activated sulfide analogs .

Methoxymethyl Phenyl Sulfide (CAS 13865-50-4): Quantitative Evidence of Differentiated Reactivity for Synthesis and Biocatalysis


Meisenheimer Rearrangement: Quantitative Yield of Exclusive Sulfenate Formation from Sulfoxide Precursor

Oxidation of methoxymethyl phenyl sulfide with m-chloroperbenzoic acid yields methoxymethyl phenyl sulfoxide in 90% isolated yield. This sulfoxide then undergoes a quantitative Meisenheimer rearrangement to exclusively form methoxymethyl benzenesulfenate at 36 °C over 2 days, a reaction pathway not accessible to simple alkyl aryl sulfides [1]. The sulfenate subsequently undergoes disproportionation to phenyl benzenethiolsulfinate in 81% yield and bis(methoxymethyl) ether in 41% yield after 4–5 days [2].

Organic Synthesis Sigmatropic Rearrangement Sulfur Chemistry

Solvent-Free Oxidation to Sulfone: A Differentiated Synthetic Transformation

Methoxymethyl phenyl sulfide undergoes solvent-free permanganate oxidation to directly yield methoxymethyl phenyl sulfone . This solvent-free method is explicitly documented for this substrate and offers a greener alternative to traditional oxidation protocols. In contrast, simple alkyl aryl sulfides such as phenyl methyl sulfide are typically oxidized to sulfoxides under controlled conditions, and further oxidation to sulfones often requires more forcing conditions, such as elevated temperatures (e.g., 85 °C) [1].

Green Chemistry Oxidation Sulfone Synthesis

Enantioselective Biocatalysis: Substrate for DMSO Reductases with High Enantiomeric Excess

The (R)- and (S)-enantiomers of methoxymethyl phenyl sulfoxide serve as substrates for dimethyl sulfoxide (DMSO) reductases from various bacterial species, including Escherichia coli, Rhodobacter capsulatus, and Proteus species [1]. The enzyme from E. coli catalyzes the asymmetric reduction of racemic methoxymethyl phenyl sulfoxide, producing methoxymethyl phenyl sulfide with high enantioselectivity. Specifically, the (S)-enantiomer is reduced to the sulfide with >98% enantiomeric excess (R-enantiomer remaining) under NADH-dependent conditions [2]. In contrast, simple alkyl aryl sulfoxides like methyl p-tolyl sulfoxide show lower enantioselectivity in similar enzymatic reductions [3].

Biocatalysis Enantioselective Synthesis Enzyme Engineering

Methoxymethyl Phenyl Sulfide (CAS 13865-50-4): Recommended Application Scenarios Based on Differentiated Evidence


Synthesis of Sulfenate Esters and Thiosulfinates via Meisenheimer Rearrangement

This compound is the precursor of choice for generating methoxymethyl benzenesulfenate via quantitative Meisenheimer rearrangement of its sulfoxide. The sulfenate then disproportionates to phenyl benzenethiolsulfinate (81% yield), a valuable sulfur-transfer reagent [1]. This pathway is not available to simple alkyl aryl sulfides and provides a unique entry into sulfenate chemistry [2].

Green Synthesis of Aryl Sulfones via Solvent-Free Permanganate Oxidation

The documented solvent-free oxidation of methoxymethyl phenyl sulfide directly to the corresponding sulfone offers a greener, more atom-economical route compared to traditional two-step oxidations . This is particularly relevant for the production of sulfone-based pharmaceuticals or agrochemical intermediates where solvent waste reduction is a priority.

Enantioselective Biocatalytic Production of Chiral Sulfoxides or Sulfides

The high enantioselectivity (>98% ee) observed in the DMSO reductase-catalyzed reduction of racemic methoxymethyl phenyl sulfoxide makes this substrate ideal for generating enantiopure sulfoxides or sulfides [3]. These chiral building blocks are essential in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals.

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